Methyl 5-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate
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Description
Methyl 5-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a useful research compound. Its molecular formula is C17H19N3O8 and its molecular weight is 393.352. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds containing the1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these compounds often depend on the nature of the infection they are designed to treat.
Mode of Action
The1,2,4-oxadiazole moiety is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property can influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds containing the1,2,4-oxadiazole moiety have been associated with a variety of biochemical pathways due to their broad anti-infective activity .
Pharmacokinetics
The presence of the1,2,4-oxadiazole moiety and the cyclopropyl group could potentially influence these properties .
Result of Action
Given the anti-infective activity associated with compounds containing the1,2,4-oxadiazole moiety, it can be inferred that this compound may have similar effects .
Properties
IUPAC Name |
methyl 5-[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4.C2H2O4/c1-20-15(19)12-5-4-11(21-12)8-18-6-10(7-18)14-16-13(17-22-14)9-2-3-9;3-1(4)2(5)6/h4-5,9-10H,2-3,6-8H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEDVKHTYTYOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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